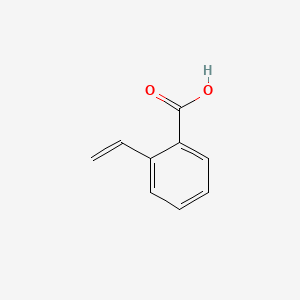

2-Vinylbenzoic acid

Description

Significance of 2-Vinylbenzoic Acid as a Chemical Building Block

The importance of this compound in chemical research stems from its dual reactivity. The vinyl group can participate in various addition and polymerization reactions, while the carboxylic acid group offers a site for esterification, amidation, and other nucleophilic acyl substitution reactions. This dual functionality makes it a key intermediate in the synthesis of a diverse array of chemical structures.

This compound is a crucial precursor for creating bioactive molecules and drug candidates. It is a core structural motif in many natural products and has been utilized in the synthesis of inhibitors for enzymes such as non-peptidic HIV protease (HIV Pr) and glutamate (B1630785) carboxypeptidase II (GCPII). rsc.org Furthermore, it serves as a foundational component for developing anti-inflammatory and anti-depressant drugs, as well as estrogen receptor agonists. rsc.org

In the realm of polymer chemistry, this compound and its derivatives, often referred to as carboxylated styrenes, are instrumental in the production of advanced polymeric materials. The incorporation of the carboxylic acid group into polymers imparts superior physical and mechanical properties compared to their non-carboxylated counterparts. rsc.org These carboxylated polymers find applications in various industrial sectors.

Historical Context of this compound in Organic Synthesis

In 1994, a method for the synthesis of 2-benzamidoisoquinolin-1(2H)-one starting from this compound was reported, showcasing its utility as a precursor in heterocyclic chemistry. clockss.org The process involved converting this compound to its acid chloride, followed by reaction with benzoylhydrazine and subsequent cyclization steps. clockss.org This highlights the early recognition of this compound's potential in constructing complex molecular frameworks. More recent history has seen the advent of palladium-catalyzed cross-coupling reactions as a common and efficient method for synthesizing functionalized styrenes like this compound. rsc.org

Current Research Landscape and Emerging Applications of this compound

The current research landscape for this compound is vibrant and expanding, with a significant focus on catalysis, polymer science, and materials chemistry.

Palladium-Catalyzed Syntheses: A notable recent development is the palladium-catalyzed ortho-halogen-induced deoxygenative approach to generate 2-vinylbenzoic acids from alkyl aryl ketones. rsc.orgrsc.org This method is advantageous as it does not require a base or stoichiometric additives and can be performed in a single step with scalability. rsc.orgrsc.org The use of a recyclable heterogeneous catalyst, palladium on carbon, further enhances the sustainability of this process. rsc.org

Multicomponent Reactions: this compound is proving to be a valuable substrate in multicomponent reactions (MCRs), which are powerful tools for the rapid assembly of complex molecules. For example, it has been used in four-component reactions to synthesize isoindolinones, which are important structural motifs in medicinal chemistry. nih.govresearchgate.net These reactions often utilize transition metal catalysts, such as ruthenium, under photocatalytic conditions. nih.gov

Polymer and Materials Science: In materials science, this compound and its isomer, 4-vinylbenzoic acid, are used to create "smart" materials. For example, they have been incorporated into molecularly imprinted polymers (MIPs) to enhance selectivity. The presence of the carboxylic acid group can significantly improve the binding efficiency and selectivity of these polymers for target molecules. Furthermore, polymers derived from vinylbenzoic acid are being explored for applications in drug delivery and as pH-responsive materials.

Synthesis of Heterocycles: The compound continues to be a key starting material for the synthesis of various heterocyclic compounds. For instance, a copper-catalyzed oxysulfonylation of 2-vinylbenzoic acids with sodium sulfinates has been developed to construct sulfonyl phthalides, which are lactone-containing structures. Palladium-catalyzed reactions of 2-vinylbenzoates have also been employed to produce 3-alkynylated isochroman-1-ones. researchgate.net Additionally, it serves as a precursor for 2-[2-(thienyl)vinyl]benzoic acid, an important intermediate for antihistamine drugs. google.com

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈O₂ |

| Molecular Weight | 148.16 g/mol |

| Appearance | White to pale yellow powder or lumpy powder |

| Melting Point | 94 °C |

| IUPAC Name | 2-ethenylbenzoic acid |

| SMILES | C=Cc1ccccc1C(=O)O |

| InChI Key | XUDBVJCTLZTSDC-UHFFFAOYSA-N |

Table 2: Synthetic Applications of this compound

| Application | Description | Key Reactants/Catalysts |

| Synthesis of Bioactive Molecules | Precursor for inhibitors of HIV protease, glutamate carboxypeptidase II, anti-inflammatory and anti-depressant drugs. rsc.org | Various biological and chemical reagents |

| Polymer Chemistry | Monomer for carboxylated polymers with enhanced properties. rsc.org | Radical initiators |

| Heterocycle Synthesis | Starting material for phthalides, isoquinolinones, and other heterocyclic systems. clockss.orgresearchgate.net | Palladium catalysts, Copper catalysts |

| Multicomponent Reactions | Substrate for the rapid synthesis of complex molecules like isoindolinones. nih.govresearchgate.net | Ruthenium photocatalysts |

Structure

3D Structure

Properties

IUPAC Name |

2-ethenylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H,1H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDBVJCTLZTSDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184642 | |

| Record name | Vinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30551-66-7, 27326-43-8 | |

| Record name | Vinylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030551667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Vinylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Vinylbenzoic Acid and Its Derivatives

Direct Synthesis Approaches

Direct methods aim to construct the 2-vinylbenzoic acid framework in a highly efficient manner, often from readily available starting materials.

A novel and efficient method for generating 2-vinylbenzoic acids involves a palladium-catalyzed deoxygenative reaction starting from alkyl aryl ketones. rsc.org This strategy is distinguished by its operational simplicity, proceeding as a one-step process without the need for a base or other stoichiometric additives. rsc.orgrsc.org The reaction utilizes 2-halogen substituted alkyl aryl ketones, particularly 2-iodoacetophenones, to produce the corresponding 2-vinylbenzoic acids in good to excellent yields. rsc.orgthieme-connect.com

The success of this deoxygenative approach hinges on the use of a commercially available and robust heterogeneous catalyst, specifically 5 wt% palladium on carbon (Pd/C). rsc.orgresearchgate.net This catalyst demonstrates excellent recyclability, maintaining its catalytic activity for up to five consecutive runs without a significant decrease in performance. rsc.orgthieme-connect.com The heterogeneous nature of Pd/C simplifies product purification, as the catalyst can be easily removed from the reaction mixture by filtration. thieme-connect.de

A key innovation in this synthetic protocol is the use of oxalic acid as a safe, stable, and inexpensive C1 source. rsc.orgnanosociety.us Oxalic acid serves as an in situ generator of carbon monoxide (CO), which is essential for the carboxylation step of the reaction. rsc.orgresearchgate.net This approach circumvents the need to handle toxic and gaseous carbon monoxide directly, enhancing the operational safety and simplicity of the procedure. researchgate.netresearchgate.net

The reaction exhibits notable diastereoselectivity when α-alkyl substituted 2-iodoacetophenones are used as substrates. rsc.org Under optimized conditions, the synthesis predominantly yields the (E)-isomer of the resulting this compound derivatives. rsc.org For instance, the reaction of various substituted alkyl 2-iodophenyl ketones resulted in (E)-alkenylbenzoic acids with E/Z ratios as high as 23.2:1. thieme-connect.com This high degree of stereocontrol is a significant advantage of the method.

Table 1: Substrate Scope and Yields in Pd/C-Catalyzed Deoxygenative Carboxylation thieme-connect.com

| Starting Material (Alkyl 2-Iodophenyl Ketone) | Product ((E)-2-Alkenyl)benzoic Acid | Yield (%) | E/Z Ratio |

| 1-(2-Iodo-4-methoxyphenyl)ethanone | 5-Methoxy-2-vinylbenzoic acid | 71 | - |

| 1-(2-Iodophenyl)propan-1-one | (E)-2-(Prop-1-en-1-yl)benzoic acid | 83 | 10.8:1 |

| 1-(2-Iodo-4-methoxyphenyl)propan-1-one | (E)-5-Methoxy-2-(prop-1-en-1-yl)benzoic acid | 87 | 23.2:1 |

| 1-(2-Iodophenyl)butan-1-one | (E)-2-(But-1-en-1-yl)benzoic acid | 81 | 8.7:1 |

| 1-(4-Fluoro-2-iodophenyl)propan-1-one | (E)-5-Fluoro-2-(prop-1-en-1-yl)benzoic acid | 79 | 8.4:1 |

The practicality of this synthetic route is further underscored by its proven scalability. The reaction has been successfully performed on a one-gram scale, demonstrating its potential for larger-scale production of this compound derivatives. rsc.orgrsc.org For example, the synthesis of 5-methoxy-2-vinylbenzoic acid was achieved at a 3.6 mmol scale, yielding the product in 61% yield. thieme-connect.com

The Wittig reaction is a cornerstone of organic chemistry for the synthesis of alkenes from carbonyl compounds. askfilo.comchegg.com The reaction involves the addition of a phosphorus ylide (a phosphorane) to an aldehyde or ketone. rsc.org This general principle can be applied to the synthesis of vinylbenzoic acids. Although many documented examples focus on the preparation of 4-vinylbenzoic acid, the underlying mechanism is applicable to the 2-isomer. askfilo.comrsc.orgchemistry-online.com A reported synthesis of this compound via a Wittig olefination of the corresponding aldehyde confirms its applicability, though it resulted in a modest yield. gla.ac.uk

The process generally occurs in two stages. First, a triphenylphosphonium salt is prepared by reacting triphenylphosphine (B44618) with an appropriate alkyl halide. chemistry-online.com For the synthesis of a vinylbenzoic acid, this would typically involve a (bromomethyl)benzoic acid. askfilo.com In the second step, the phosphonium (B103445) salt is treated with a strong base to deprotonate the carbon adjacent to the phosphorus, generating the nucleophilic phosphorus ylide. askfilo.com

This ylide then reacts with an aldehyde, such as formaldehyde (B43269), to form the vinyl group. rsc.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which subsequently collapses to form the desired alkene and triphenylphosphine oxide. rsc.orgscribd.com The high stability of the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction. rsc.org

For the specific synthesis of 4-vinylbenzoic acid, 4-(bromomethyl)benzoic acid is reacted with triphenylphosphine to form 4-carboxybenzyltriphenylphosphonium bromide. askfilo.comchemistry-online.com Subsequent treatment with a base in the presence of formaldehyde yields 4-vinylbenzoic acid. askfilo.comchemistry-online.com By analogy, the synthesis of this compound would proceed from 2-(bromomethyl)benzoic acid or via the reaction of the appropriate ylide with 2-formylbenzoic acid.

Oxidation of Substituted Vinyltoluenes

A key method for synthesizing derivatives of this compound is through the oxidation of substituted vinyltoluenes. For instance, 2-methyl-6-vinylbenzoic acid can be prepared by the oxidation of 2-methyl-6-vinyltoluene. This process typically involves the conversion of the methyl group on the toluene (B28343) ring into a carboxylic acid functional group, while preserving the vinyl substituent. This transformation highlights a direct route to functionalized vinylbenzoic acids from readily available vinyltoluene precursors. smolecule.com

Isomerization Reactions

Isomerization presents another strategic approach to obtaining specific isomers of vinylbenzoic acid derivatives. A notable example is the conversion of 2-methyl-4-vinylbenzoic acid to 2-methyl-6-vinylbenzoic acid. smolecule.com This reaction allows for the rearrangement of the molecular structure to yield the desired, and often less accessible, isomer. The conditions for such isomerizations are critical to control the regioselectivity of the final product.

McMurry Coupling

The McMurry reaction, a reductive coupling of two carbonyl groups to form an alkene, offers a pathway to vinylbenzoic acid derivatives. wikipedia.org An example is the coupling of 2-methyl-6-(α,β-unsaturated)-benzaldehyde to form a vinylbenzoic acid derivative. smolecule.com This intramolecular reaction, driven by low-valent titanium reagents, is a powerful tool for creating carbon-carbon double bonds and can be adapted for the synthesis of complex cyclic and acyclic molecules. wikipedia.org While highly effective for certain substrates, the success of the McMurry coupling can be influenced by factors such as the nature of the titanium reagent and reaction conditions. researchgate.net

Precursor-Based Synthetic Routes

The synthesis of this compound and its derivatives can also be achieved through transformations of precursor molecules, such as their corresponding methyl esters. These routes often involve multiple steps, including hydrolysis and epoxidation, to arrive at the final acid product or other functionalized derivatives.

Synthesis from Vinylbenzoic Acid Methyl Esters

Methyl esters of vinylbenzoic acid serve as versatile intermediates in the synthesis of the parent acid and other derivatives. scribd.comuva.nl A common multi-step synthesis of this compound begins with the esterification of 2-methylbenzoic acid to its methyl ester, followed by a series of reactions to introduce the vinyl group and subsequent hydrolysis to the final acid. scribd.com

The hydrolysis of vinylbenzoic acid methyl esters is a fundamental step to obtain the corresponding carboxylic acid. sioc-journal.cngoogle.com This reaction is typically carried out under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of solvents like THF, methanol, and water, followed by acidification to yield the final this compound. uva.nl The progress of the hydrolysis can be monitored by techniques like thin-layer chromatography to ensure the complete conversion of the ester to the carboxylic acid. uva.nl

Table 1: Representative Data for Hydrolysis of Vinylbenzoic Acid Methyl Esters

| Starting Material | Reagents | Product | Reference |

| This compound methyl ester | 1. LiOH, THF/MeOH/H₂O2. Acid | This compound | uva.nl |

| Methyl p-vinylbenzoate | aq. KOH | p-Vinylbenzoic acid | google.com |

| This compound methyl ester | Not specified | This compound | sioc-journal.cn |

This table is for illustrative purposes and specific reaction conditions and yields may vary.

The vinyl group of vinylbenzoic acid and its esters can undergo epoxidation, a reaction that introduces an epoxide ring. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). sioc-journal.cnclockss.org For instance, the treatment of N'-(2-vinylbenzoyl)-N'-benzoylhydrazine with m-CPBA leads to the formation of an intermediate epoxy derivative which then undergoes cyclization. clockss.org The epoxidation of the methyl ester of vinylbenzoic acid is a key step in the synthesis of 3-hydroxymethylisobenzofuran-1(3H)-one and its derivatives. sioc-journal.cn This reaction demonstrates the utility of the vinyl group as a handle for further functionalization.

Cyclization Reactions

Cyclization reactions involving this compound and its derivatives are diverse, leading to the formation of various heterocyclic compounds. One notable method involves the treatment of N'-(2-vinylbenzoyl)-N'-benzoylhydrazine with 3-chloroperoxybenzoic acid. This reaction proceeds through an intermediate epoxy derivative, which then cyclizes to form an alcohol, 4a. This alcohol can be further converted to a thiocarbonate, which upon a Chugaev-type reaction, yields 2-benzamidoisoquinolin-1(2H)-one. clockss.org

Another approach to cyclization is the reaction of this compound derivatives with iodine or N-bromosuccinimide (NBS), which results in the formation of 3-iodo(bromo)methylisobenzofuran-1(3H)-one and its derivatives. sioc-journal.cn Furthermore, palladium-catalyzed cyclization of this compound has been reported, although it can result in low yields of phthalides. rsc.org

The intramolecular cyclization of 2-vinylbenzoic acids is a direct, though underexplored, pathway to synthesize phthalides and phthalans. nih.gov Methods such as iodine-promoted cycloetherification, palladium-catalyzed carboetherification/cyclization, and copper-catalyzed carboetherification/cyclization have been reported. nih.gov Additionally, chemoenzymatic cyclization of 2-vinylbenzoic acids using vanadium chloroperoxidase can produce 4-hydroxyisochroman-1-ones. nih.govresearchgate.net Photocatalyzed reactions of this compound derivatives can yield isobenzofuranones. nih.gov

Treatment of lithium 2-vinylbenzoate intermediates with concentrated hydrochloric acid can induce lactonization to form 3,3-disubstituted phthalides. clockss.org

Utilization of this compound in Isoquinolinone Synthesis

This compound serves as a key starting material in the synthesis of isoquinolinone derivatives, which are recognized for their potential biological activities. clockss.org

Reaction with Thionyl Chloride

The synthesis of isoquinolinones from this compound often begins with its conversion to an acid chloride. This is typically achieved by reacting this compound with thionyl chloride. clockss.orggoogle.gm For instance, a mixture of 2-methyl-6-vinylbenzoic acid and thionyl chloride in toluene, when heated at reflux, yields 2-methyl-6-vinylbenzoyl chloride. google.gmgoogle.com This resulting acid chloride is a reactive intermediate that can be used in subsequent steps without extensive purification. google.gmgoogle.com

Reaction with Benzoylhydrazine

Following the formation of the acid chloride, the subsequent reaction with a hydrazine (B178648) derivative is a crucial step in constructing the isoquinolinone core. Specifically, the reaction of 2-vinylbenzoyl chloride with benzoylhydrazine leads to the formation of N'-(2-vinylbenzoyl)-N'-benzoylhydrazine (2a) in high yield. clockss.org This hydrazide derivative is a key precursor that undergoes further transformations, such as cyclization, to ultimately form the desired isoquinolinone structure. clockss.org A similar reaction sequence using acetylhydrazine has also been reported to produce the corresponding N'-(2-vinylbenzoyl)-N'-acetylhydrazine (2b). clockss.org

Reactivity and Derivatization of 2 Vinylbenzoic Acid

Carboxylic Acid Group Transformations

The carboxylic acid moiety of 2-vinylbenzoic acid undergoes typical reactions characteristic of this functional group, enabling the synthesis of various derivatives.

Esterification Reactions

Esterification is a fundamental reaction of this compound, converting the carboxylic acid into an ester. This transformation is often carried out to protect the carboxylic acid group or to modify the molecule's physical and chemical properties. cymitquimica.comsmolecule.com The reaction typically involves treating this compound with an alcohol in the presence of an acid catalyst. researchgate.net For instance, the methyl ester of this compound serves as a starting material for the synthesis of 3-hydroxymethylisobenzofuran-1(3H)-one derivatives. sioc-journal.cn This process involves hydrolysis of the ester, followed by epoxidation and cyclization. sioc-journal.cn

The esterification of benzoic acid derivatives, in general, is a well-established process. researchgate.net Various alcohols can be used, leading to a wide array of esters with different properties and applications. smolecule.com

Conversion to Hydrazide Derivatives

This compound can be converted to its corresponding hydrazide derivatives. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with a hydrazine (B178648) derivative. clockss.org

A notable example is the reaction of 2-vinylbenzoyl chloride with benzoylhydrazine to produce N'-(2-vinylbenzoyl)-N-benzoylhydrazine. clockss.org This hydrazide derivative is a key intermediate in the synthesis of more complex heterocyclic structures. clockss.org For instance, treatment of N'-(2-vinylbenzoyl)-N-benzoylhydrazine with an oxidizing agent like 3-chloroperoxybenzoic acid leads to an epoxy derivative that subsequently cyclizes to form a 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one derivative. clockss.org

Furthermore, sulfonyl hydrazides have been employed in electrochemical annulation-sulfonylation reactions of 2-vinylbenzoic acids to produce sulfonylated lactones. researchgate.netnih.govacs.org

Vinyl Group Transformations

The vinyl group of this compound is susceptible to a variety of addition and polymerization reactions, with radical-mediated processes being particularly significant. smolecule.com

Radical-Mediated Processes

The vinyl group readily participates in radical reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

A significant advancement in the derivatization of 2-vinylbenzoic acids is the copper-catalyzed asymmetric radical oxysulfonylation. researcher.lifex-mol.netacs.org This reaction provides access to enantioenriched sulfonyl phthalides, which are valuable chiral building blocks in organic synthesis. researcher.lifex-mol.netacs.orgx-mol.com The reaction proceeds under mild conditions and demonstrates good yields and high enantioselectivities across a range of substrates. researcher.lifex-mol.netacs.org

The process involves the difunctionalization of the vinyl group with a sulfonyl group and an oxygen atom from the carboxylic acid, leading to the formation of a lactone ring. orcid.orgresearchgate.net Mechanistic studies indicate that the reaction proceeds through a radical-mediated pathway. researcher.lifex-mol.netacs.org A copper-catalyzed difunctionalization of 2-vinylbenzoic acids with sodium sulfinates has been developed to construct substituted lactones, employing an inexpensive catalyst and a terminal oxidant. researchgate.net

Table 1: Copper-Catalyzed Asymmetric Radical Oxysulfonylation

| Feature | Description |

|---|---|

| Reaction Type | Asymmetric Radical Oxysulfonylation |

| Substrate | 2-Vinylbenzoic Acids |

| Product | Chiral Sulfonyl Phthalides |

| Catalyst System | Copper Salt and OPPA Ligand |

| Key Characteristics | Mild conditions, good yields, excellent enantioselectivities |

The success of the asymmetric radical oxysulfonylation is critically dependent on the catalyst system, which consists of a copper salt and a chiral N-oxy-α-amino-phenylpropanoic acid (OPPA) ligand. researcher.lifex-mol.netacs.org

The copper salt, often a simple and inexpensive one like CuCl₂, acts as the catalyst for the radical process. researchgate.net Copper catalysts are known to be effective in mediating single-electron transfer processes, which are essential for the generation of the radical intermediates in this reaction. beilstein-journals.org

The chiral OPPA ligand is crucial for inducing enantioselectivity. researcher.lifex-mol.netacs.org The ligand coordinates to the copper center, creating a chiral environment around the metal. This chiral copper complex then controls the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the sulfonyl phthalide (B148349) product. The interaction between the chiral ligand and the reacting species is a key factor in achieving high levels of asymmetric induction.

Copper-Catalyzed Asymmetric Radical Oxysulfonylation to Chiral Sulfonyl Phthalides

Mechanistic Studies of Radical-Mediated Processes

The vinyl group of this compound makes it a suitable monomer for radical polymerization. Mechanistic studies of related vinyl monomers, such as styrene (B11656) and its derivatives, provide insight into the processes involving this compound. Radical polymerization is a chain reaction consisting of initiation, propagation, and termination steps. In atom transfer radical polymerization (ATRP), a transition metal complex, commonly copper-based, reversibly activates and deactivates the growing polymer chains, allowing for controlled polymerization and the synthesis of well-defined polymers. The rate of polymerization is influenced by factors such as temperature and the nature of the catalyst and initiator. acs.orgdtu.dk

Kinetic studies of the radical polymerization of styrene and related monomers often show pseudo-first-order kinetics. dtu.dk The rate of polymerization in ATRP can be described by the following equation:

Rate = kp[P•][M]

where kp is the propagation rate constant, [P•] is the concentration of the growing polymer radicals, and [M] is the monomer concentration. acs.org The concentration of the radical species is determined by the equilibrium between the active and dormant species, which is controlled by the ATRP catalyst.

Termination reactions, such as chain recombination, can occur, leading to polymers with higher molecular weights than targeted. dtu.dk These mechanistic insights are crucial for controlling the polymerization of vinyl-containing compounds like this compound to produce polymers with desired properties. acs.orgdtu.dk

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic substitution reactions. The reactivity and regioselectivity of these substitutions are influenced by the electronic properties of both the carboxylic acid and vinyl substituents. The carboxylic acid group is an electron-withdrawing group and a meta-director, while the vinyl group is a weak activating group and an ortho-, para-director.

The interplay of these two groups governs the position of incoming electrophiles. For instance, in related systems like 2-(pyridin-2-yl)benzoic acid, electrophilic aromatic substitution can occur on the pyridine (B92270) ring. Similarly, for 2-methyl-6-vinylbenzoic acid, the aromatic ring can undergo electrophilic substitution, allowing for further functionalization. smolecule.com Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions and reagents used will determine the outcome of the reaction.

| Reaction Type | Reagents | Expected Product Orientation |

| Nitration | HNO₃, H₂SO₄ | Substitution at positions meta to the carboxylic acid group |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Substitution at positions meta to the carboxylic acid group |

| Sulfonation | SO₃, H₂SO₄ | Substitution at positions meta to the carboxylic acid group |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Substitution at positions meta to the carboxylic acid group |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Substitution at positions meta to the carboxylic acid group |

This table presents expected outcomes based on general principles of electrophilic aromatic substitution and may vary depending on specific reaction conditions.

Cyclization Reactions

This compound can undergo palladium-assisted cyclization to yield phthalides, which are 1(3H)-isobenzofuranones. However, these reactions often result in low yields of the desired phthalide product. rsc.orgthermofisher.comcymitquimica.comru.nlfishersci.nl The process involves the intramolecular insertion of the vinyl group into a palladium-benzoate complex. The reaction of o-iodobenzoic acid with acetylenic compounds in the presence of a palladium catalyst has been shown to produce phthalides as the major products. rsc.org

| Reactant | Catalyst System | Product | Yield |

| This compound | Palladium-based catalyst | Phthalide | Low rsc.orgthermofisher.comcymitquimica.comru.nlfishersci.nl |

| 2-(2-Methyl-2-propenyl)benzoic acid | Palladium-based catalyst | Phthalide | Low rsc.orgthermofisher.comcymitquimica.comru.nlfishersci.nl |

This table summarizes the outcomes of palladium-assisted cyclization of this compound and a related compound.

A copper-catalyzed difunctionalization of 2-vinylbenzoic acids with sodium sulfinates provides an efficient route to construct substituted lactones, specifically γ-sulfonylated phthalides. acs.orgnih.gov This protocol utilizes an inexpensive copper(II) chloride (CuCl₂) catalyst and an oxidant such as di-tert-butyl peroxide (DTBP) or molecular oxygen (O₂). acs.orgnih.gov The reaction demonstrates high functional group tolerance and provides excellent yields of the desired products. acs.orgnih.gov The process is believed to proceed through a radical-mediated pathway. acs.org An asymmetric variant of this reaction has also been developed to access chiral sulfonyl phthalides with high enantioselectivity. acs.org

| This compound Derivative | Sodium Sulfinate | Catalyst | Oxidant | Product | Yield |

| This compound | Sodium p-toluenesulfinate | CuCl₂ | DTBP | 3-(p-Tolylsulfonylmethyl)isobenzofuran-1(3H)-one | High acs.orgnih.gov |

| Substituted 2-vinylbenzoic acids | Various sodium sulfinates | CuCl₂ | O₂ | Corresponding γ-sulfonylated phthalides | Excellent acs.orgnih.gov |

| 2-Vinylbenzoic acids | Various sodium sulfinates | Copper salt / OPPA ligand | - | Enantioenriched sulfonyl phthalides | Good to excellent acs.org |

This table showcases the versatility and efficiency of the copper-catalyzed oxysulfonylation of 2-vinylbenzoic acids.

A chemoenzymatic approach utilizing the vanadium chloroperoxidase from Curvularia inaequalis (CiVCPO) has been developed for the cyclization of 2-vinylbenzoic acids. nih.govresearchgate.net This method yields 4-hydroxyisochroman-1-ones, which are derivatives of 3,4-dihydroisocoumarins. nih.govresearchgate.net The reaction is carried out in a citrate (B86180) buffer at pH 5 in the presence of potassium bromide (KBr) and hydrogen peroxide (H₂O₂). nih.govresearchgate.net The addition of dimethyl sulfoxide (B87167) (DMSO) improves substrate solubility without significantly affecting the enzyme's activity. nih.govresearchgate.net This biocatalytic method is considered more environmentally friendly compared to traditional chemical methods. nih.govresearchgate.net The enzyme generates hypobromite (B1234621) in situ, which promotes the cyclization. researchgate.netcolab.ws

| Substrate | Enzyme | Reagents | Product | Yield |

| 2-Vinylbenzoic acids with electron-donating groups | Curvularia inaequalis vanadium chloroperoxidase (CiVCPO) | KBr, H₂O₂, Citrate buffer (pH 5), 30% DMSO | 4-Hydroxyisochroman-1-ones | Good nih.govresearchgate.net |

This table outlines the key components and outcome of the chemoenzymatic cyclization of 2-vinylbenzoic acids.

4-Hydroxyisochroman-1-ones can also be synthesized from 2-vinylbenzoic acids through halocyclization reactions. nih.govresearchgate.net These reactions employ hypervalent iodine reagents or N-bromosuccinimide (NBS) as the halogen source. nih.govresearchgate.netresearcher.life The reaction with hypervalent iodine reagents can be catalyzed by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) to activate the iodine species. cardiff.ac.uk Similarly, the cyclization with NBS can be promoted by a Lewis base catalyst. researchgate.net These methods, while effective, may require specific conditions and can generate toxic byproducts. nih.govresearchgate.net Subsequent hydrolysis of the initially formed halo-substituted lactone is necessary to obtain the final 4-hydroxyisochroman-1-one product. nih.govresearchgate.net

| Substrate | Reagent | Catalyst/Promoter | Intermediate Product | Final Product |

| This compound | Hypervalent iodine species | Lewis Acid (e.g., BF₃·OEt₂) | 4-Halo-isochroman-1-one | 4-Hydroxyisochroman-1-one |

| This compound | N-Bromosuccinimide (NBS) | Lewis Base (e.g., Ph₃P=S) | 4-Bromo-isochroman-1-one | 4-Hydroxyisochroman-1-one |

This table details the reagents and steps involved in the halocyclization of this compound.

Multicomponent Reactions (MCRs)

This compound serves as a valuable substrate in multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials.

Table 1: Selected Examples of Sulfonated 1-Isoindolinones Synthesized via Four-Component Reaction

| R¹ | R² | Ar | Product | Yield (%) |

| H | Me | 4-MeC₆H₄ | 5a | 78 |

| H | Me | 4-MeOC₆H₄ | 5b | 67 |

| H | Me | 4-t-BuC₆H₄ | 5c | 72 |

| H | Me | 4-FC₆H₄ | 5d | 77 |

| H | Me | 4-CF₃C₆H₄ | 5e | 65 |

| H | Me | 4-CO₂EtC₆H₄ | 5f | 64 |

| H | Me | 4-ClC₆H₄ | 5g | 70 |

| H | Me | 4-BrC₆H₄ | 5h | 67 |

| H | Ph | 4-MeC₆H₄ | 5l | 68 |

| 5-Me | Ph | Ph | 5p | 74 |

Data sourced from Zhang et al. (2018) via Synfacts highlight. thieme-connect.com

Aryldiazonium tetrafluoroborates serve as the source for the aryl group that becomes part of the arylsulfonyl moiety. beilstein-journals.orgnih.gov

The sulfur dioxide surrogate , typically 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABCO·(SO₂)₂), provides the SO₂ unit that is incorporated into the final product, forming the sulfone bridge. beilstein-journals.orgnih.gov

Nitriles (R²CN) act as the nitrogen source and also provide the R² substituent at the 2-position of the 1-isoindolinone ring system. beilstein-journals.orgthieme-connect.com

The combination of these reagents in a one-pot reaction under photocatalytic conditions allows for the efficient assembly of the complex sulfonated 1-isoindolinone structure. rsc.orgnih.gov

The proposed mechanism for this transformation is initiated by a single-electron transfer process involving the photocatalyst. beilstein-journals.orgsci-hub.se The excited photocatalyst reduces the aryldiazonium salt to generate an aryl radical. This aryl radical then reacts with the sulfur dioxide released from the DABCO·(SO₂)₂ surrogate to form a key arylsulfonyl radical . beilstein-journals.orgnih.gov

This electrophilic arylsulfonyl radical subsequently adds to the alkene moiety of the this compound. beilstein-journals.orgnih.gov This addition creates a new carbon-centered radical intermediate. nih.govsci-hub.se This intermediate is then oxidized by the photocatalyst to a carbocation. sci-hub.se Following the formation of the carbocation, a Lewis acid-promoted reaction with the nitrile occurs, leading to a nitrilium ion intermediate. The final step is an intramolecular nucleophilic attack where the carboxyl group of the benzoic acid moiety attacks the iminium carbon, leading to ring closure and the formation of the 1-isoindolinone ring system after deprotonation. nih.gov

The involvement of radical species in the reaction pathway has been substantiated through control experiments. thieme-connect.com The addition of radical scavengers, such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) or 1,1-diphenylethylene, to the reaction mixture effectively inhibits the formation of the desired product. thieme-connect.com In experiments using 1,1-diphenylethylene, trapping of both aryl and arylsulfonyl radicals was observed, providing strong evidence for their presence as key intermediates in the reaction cascade. thieme-connect.com These findings confirm that the reaction proceeds through a radical-mediated process. thieme-connect.com

This compound and its derivatives can also undergo amino lactonization reactions. In a copper-catalyzed intramolecular aminooxygenation, unsaturated carboxylic acids can be converted into the corresponding amino lactones. researchgate.netresearchgate.net For instance, using N-fluorobenzenesulfonimide (NFSI) as the amination reagent and a copper catalyst, this compound derivatives can be transformed into lactones featuring an appended amino group. researchgate.net

However, competitive studies have shown that the reactivity of the vinyl group in this compound towards intramolecular reactions can be surpassed by intermolecular processes. In a competitive reaction between a 1,3-diene and this compound under copper-catalyzed amino oxygenation conditions, the reaction showed remarkable selectivity for the 1,3-diene. nih.govsci-hub.se The intermolecular amino oxygenation of the diene occurred much faster than the intramolecular amino lactonization of the this compound, with only trace amounts of the amino lactone product being detected. nih.govsci-hub.se

Photocatalytic Four-Component Reaction to Sulfonated 1-Isoindolinones

Hydroformylation of this compound

The hydroformylation of this compound presents a significant synthetic pathway to valuable aldehyde intermediates. acs.org This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the vinyl group's double bond.

The hydroformylation of this compound can be controlled to achieve high regioselectivity, leading to the preferential formation of 2-(2-formylalkyl)arenecarboxylic acid derivatives. nih.govresearchgate.net Specifically, the reaction can yield 2-(3-oxopropane)-benzoic acid with 100% regioselectivity and chemoselectivity. nih.govspringernature.com This level of control is achieved through a supramolecular strategy where the catalyst binds to the carboxylate group of the substrate, directing the reaction to the β-position of the vinyl group. sci-hub.ru This approach effectively prevents the formation of the typically favored α-aldehyde product. sci-hub.ru The resulting β-aldehyde products are important building blocks for various valuable chemicals. researchgate.netresearchgate.net

It has been demonstrated that this method is not only highly selective but also provides high catalytic activity, with turnover frequencies (TOF) exceeding 6000 mol mol⁻¹ h⁻¹. acs.orgsci-hub.ru The preorganization of the substrate through noncovalent interactions with the catalyst accelerates the formation of the β-aldehyde by a factor of 60, while significantly slowing the formation of the α-aldehyde. sci-hub.ru

A key factor in the successful regioselective hydroformylation of this compound is the use of a specific catalytic system. This system comprises a rhodium precursor, acetylacetonatodicarbonylrhodium(I) (Rh(acac)(CO)₂), in combination with a specially designed bisphosphite ligand, referred to as L1. nih.govspringernature.com This ligand is functionalized with phosphite (B83602) moieties for rhodium coordination and a diamidodiindolylmethane pocket that strongly binds to the carboxylate group of the substrate. sci-hub.ru

The ligand L1 is synthesized from commercially available building blocks, including 2-nitrophenylhydrazine, 4-benzyloxybenzoylchloride, and (S)-binol. nih.govspringernature.com The resulting rhodium complex, [Rh(L1)(acac)], serves as the precursor to the active hydroformylation catalyst, [Rh(L1)(CO)(H)]. sci-hub.ruuva.nl This active species effectively binds the deprotonated this compound, leading to the observed high regioselectivity. sci-hub.ru The interaction between the substrate's carboxylate and the ligand's binding pocket is crucial for orienting the alkene coordination at the metal center, thereby blocking the pathway to the undesired α-aldehyde. sci-hub.ru

The protocol for the hydroformylation of this compound has been shown to be reliably scalable and can be performed on a multigram scale. nih.govresearchgate.netspringernature.com This makes the synthesis of 2-(2-formylalkyl)arenecarboxylic acid derivatives efficient for producing larger quantities of these valuable intermediates. researchgate.net

A significant advantage of this method is the straightforward and chromatography-free isolation of the product. nih.govresearchgate.netspringernature.com The analytically pure product can be easily isolated with a nearly quantitative yield through a simple acid-base extraction workup. nih.govresearchgate.net This simplified purification process enhances the practical applicability and scalability of the synthesis. The entire hydroformylation reaction for each vinyl arene derivative typically requires about 4 hours of active effort over a period of 1 to 3 days. nih.govresearchgate.net

Addition Reactions (e.g., alkyllithiums)

The vinyl group of this compound is susceptible to nucleophilic addition reactions. Studies have explored the addition of alkyllithium reagents to this compound as a method for the synthesis of 2-alkylbenzoic acids. sciforum.netsciforum.net This reaction demonstrates the potential to form new carbon-carbon bonds at the benzylic position.

Early reports indicated a low yield (19%) for the reaction of butyllithium (B86547) (BuLi) with this compound, raising questions about potential competing reactions, such as addition to the carboxylate group to form a ketone. sciforum.netsciforum.net However, further research has established the synthetic viability of these additions. sciforum.netsciforum.net A cascade reaction sequence involving the addition of an alkyllithium to the styrene double bond, followed by trapping of the resulting organolithium intermediate with an electrophile, has been developed for the synthesis of functionalized indole (B1671886) ring systems from related o-aminostyrenes. researchgate.net This methodology has proven successful with a range of alkyllithiums, including tert-, sec-, and n-butyllithium. researchgate.net

| Reagent | Product | Yield (%) |

| Butyllithium | 2-Hexylbenzoic acid | 19 |

| Data from an earlier report on the reaction of BuLi with this compound. sciforum.netsciforum.net |

Palladium-Catalyzed 1,1-Alkynyloxygenation with Alkynyl Bromides

A palladium-catalyzed 1,1-alkynyloxygenation reaction of 2-vinylbenzoates with silyl-protected alkynyl bromides provides a selective route to 3-alkynylated isochroman-1-ones. researchgate.netorganic-chemistry.orgnih.govresearchgate.net This reaction incorporates an alkynyl group and an oxygen functionality across the double bond in a single step. organic-chemistry.org

The use of an alkyl ester group on the 2-vinylbenzoate is crucial, as it acts as an effective internal oxygen nucleophile. researchgate.netorganic-chemistry.orgnih.gov The proposed mechanism involves the oxidative addition of the alkynyl bromide to a Pd(0) species, followed by the migratory insertion of the alkene into the palladium-carbon bond, forming a propargylpalladium intermediate. organic-chemistry.org Subsequent intramolecular cyclization by the ester oxygen leads to the formation of the isochroman-1-one (B1199216) structure. organic-chemistry.org

Reaction optimization has shown that using palladium(II) acetate (B1210297) (Pd(OAc)₂) in toluene (B28343) at 100 °C gives the best yields, which can be up to 84%. organic-chemistry.org The reaction demonstrates a broad substrate scope, tolerating both electron-donating and halogen-substituted benzoates, although strong electron-withdrawing groups can slightly decrease the reaction's efficiency. organic-chemistry.org An added benefit of this methodology is that the leaving alkyl groups from the ester are recovered as alkyl bromides. organic-chemistry.org

| Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| Pd(OAc)₂ | Toluene | 100 | 3-Alkynylated isochroman-1-one | up to 84 |

| Optimized conditions for the palladium-catalyzed 1,1-alkynyloxygenation of 2-vinylbenzoates. organic-chemistry.org |

Polymerization and Copolymerization of 2 Vinylbenzoic Acid

Anionic Polymerization

Anionic polymerization of vinyl monomers is characterized by the presence of a negatively charged propagating species. In the context of 2-vinylbenzoic acid, its carboxylate form, sodium 2-vinylbenzoate, has been investigated as an initiator for the anionic polymerization of other monomers.

Research has shown a direct correlation between the acidity of carboxylate initiators and the rate of monomer conversion in anionic polymerization. In a comparative study, sodium 2-vinylbenzoate (VBA-Na) was used as an initiator for the polymerization of diethyl methylene (B1212753) malonate (DEMM) nsf.gov. The monomer conversion rate was found to be influenced by the pKa of the corresponding carboxylic acid of the initiator nsf.gov.

A comparison between sodium 2-vinylbenzoate, sodium acrylate (AA-Na), and sodium methacrylate (MAA-Na) as initiators for DEMM polymerization revealed that VBA-Na, with an approximate pKa of 4.38 (based on 4-methylbenzoic acid), resulted in a high monomer conversion rate of 96.81% within 5 minutes nsf.gov. This was slightly lower than sodium methacrylate (pKa = 4.65, conversion rate = 97.95%) but significantly higher than sodium acrylate (pKa = 4.25, conversion rate = 84.71%) nsf.gov. This demonstrates a positive correlation between the acidity of the carboxylate initiator and the polymerization rate of DEMM nsf.gov.

| Initiator | pKa | Monomer Conversion Rate (5 min) |

|---|---|---|

| Sodium 2-vinylbenzoate (VBA-Na) | ~4.38 | 96.81% |

| Sodium methacrylate (MAA-Na) | 4.65 | 97.95% |

| Sodium acrylate (AA-Na) | 4.25 | 84.71% |

Sodium 2-vinylbenzoate has been effectively utilized as an initiator for the anionic polymerization of diethyl methylene malonate (DEMM) nsf.gov. The initiation process involves the nucleophilic attack of the carboxylate anion on the electron-deficient double bond of the DEMM monomer, generating a carbanion that propagates the polymerization. This method allows for the synthesis of poly(diethyl methylene malonate) under mild conditions nsf.gov. The use of functional initiators like VBA-Na is significant as it can potentially introduce the vinylbenzoic acid moiety at the polymer chain end, providing a site for further functionalization.

Radical Polymerization

Radical polymerization is a widely used method for the synthesis of a variety of vinyl polymers. This compound can be polymerized and copolymerized via radical mechanisms, often employing controlled radical polymerization techniques to achieve well-defined polymer architectures.

High molecular weight polymers of vinylbenzoic acid can be synthesized through radical polymerization techniques. Controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully employed to produce well-defined homopolymers and block copolymers of vinylbenzoic acid with controlled molecular weights and narrow molecular weight distributions. These techniques allow for the synthesis of high molecular weight polymers by minimizing termination reactions. The ability to form high polymers is crucial for developing materials with robust mechanical and physical properties.

This compound can be readily copolymerized with styrene (B11656) using radical polymerization techniques. The resulting copolymers incorporate the carboxylic acid functionality of the vinylbenzoic acid, which imparts specific properties to the polystyrene backbone, such as hydrophilicity and the potential for post-polymerization modification.

The synthesis of block copolymers of polystyrene and poly(4-vinylbenzoic acid) has been successfully achieved using RAFT polymerization. In this process, a polystyrene macro-RAFT agent is first synthesized and then chain-extended with 4-vinylbenzoic acid to form the block copolymer. This method allows for good control over the molecular weight and architecture of the resulting copolymer. The incorporation of vinylbenzoic acid into a polystyrene chain can significantly alter the material's properties, making it a versatile approach for creating functional materials.

Mechanisms of Termination in Radical Polymerization

In radical polymerization, the growth of polymer chains is inevitably stopped by termination reactions. wikipedia.org These reactions occur when two highly reactive radical chain ends interact, deactivating each other to form stable, non-radical polymer chains. libretexts.org The two primary mechanisms for termination are combination (or coupling) and disproportionation. uomustansiriyah.edu.iqlibretexts.org

Combination (Coupling): In this process, the radicals on two growing polymer chains react to form a single covalent bond, effectively joining the two chains into one longer polymer molecule. uomustansiriyah.edu.iqwikipedia.org This mechanism results in a polymer with a molecular weight that is the sum of the two reacting chains. wikipedia.org For certain monomers, such as styrene, combination is the predominant mode of termination. libretexts.org

Disproportionation: Disproportionation involves the transfer of an atom, typically a hydrogen atom, from one growing polymer radical to another. uomustansiriyah.edu.iqwikipedia.org This process results in the formation of two separate polymer molecules: one with a saturated end group and another with an unsaturated terminal group. wikipedia.org Unlike combination, the molecular weights of the final polymers are not summed. The prevalence of disproportionation is dependent on the specific monomer and the reaction temperature, becoming more significant at higher temperatures as it requires the breaking of a chemical bond. uomustansiriyah.edu.iq Monomers like methyl methacrylate are primarily terminated through disproportionation. libretexts.org

Table 2: Primary Termination Mechanisms in Radical Polymerization

| Termination Mechanism | Description | Result |

| Combination (Coupling) | Two growing radical chains join to form a single bond. | One longer polymer molecule. |

| Disproportionation | A hydrogen atom is transferred from one radical chain to another. | Two polymer molecules (one saturated, one unsaturated). |

Photodimerization Processes (e.g., trans-2-(4-pyridyl)-4-vinylbenzoic acid)

Photodimerization is a photochemical reaction where two identical molecules combine, often through a [2+2] cycloaddition, upon exposure to light. In the solid state, the crystal packing of the molecules plays a crucial role in determining the feasibility and stereochemistry of the reaction.

The compound trans-2-(4-pyridyl)-4-vinylbenzoic acid (HPVBA) serves as an illustrative example of this process. rsc.org In the solid state, HPVBA can be induced to undergo photodimerization by forming salts with various inorganic acids or organic diamines. rsc.org This salt formation strategy is used to pre-organize the molecules within the crystal lattice into a favorable orientation for dimerization upon UV irradiation. rsc.org

When HPVBA is reacted with acids like trifluoroacetic acid, perchloric acid, nitric acid, and sulfuric acid, salts are formed where the protonated cations are aligned in a parallel, head-to-tail (HT) fashion. rsc.orgresearchgate.net This specific alignment is conducive to [2+2] photodimerization, leading to the formation of a cyclobutane ring. rsc.orgrsc.org The progress of the reaction can be monitored by observing the disappearance of the vinyl proton signals and the appearance of new signals corresponding to the cyclobutane protons in the ¹H-NMR spectrum. researchgate.netrsc.org

Interestingly, the stereochemical outcome of the dimerization can be controlled. For instance, by using an excess of sulfuric acid during salt formation, the molecular orientation can be inverted from a head-to-tail (HT) to a head-to-head (HH) arrangement, resulting in the formation of a different cyclobutane stereoisomer. rsc.orgresearchgate.net Not all salt formations lead to a photoreactive crystal packing; the trifluoroacetate salt, despite having a parallel orientation, does not undergo photodimerization. rsc.org Similarly, when salts are formed using the carboxylic acid group with various diamines, only the salt with 1,4-diaminobutane was found to be photoreactive. rsc.org This highlights the precise structural requirements for a successful solid-state photodimerization reaction. rsc.org The process can also be influenced by cation-π interactions in acidic solutions, which can pre-orient the substrates and alter their absorption properties to enable reactions with visible light. nih.gov

Advanced Characterization Techniques in 2 Vinylbenzoic Acid Research

Spectroscopic Methods

Spectroscopy is a fundamental tool in the study of 2-vinylbenzoic acid, offering non-destructive and highly detailed molecular-level information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound, providing unambiguous information about its molecular framework.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for the vinyl and aromatic protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons typically appear as a multiplet in the range of δ 7.36-8.06 ppm. The vinyl group gives rise to three distinct signals: a doublet of doublets for the proton on the carbon adjacent to the aromatic ring, and two doublets for the terminal vinyl protons, typically observed at approximately δ 5.40 (d, J = 11.2 Hz) and δ 5.68 (d, J = 17.2 Hz) ppm. rsc.org The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides further confirmation of the structure. For this compound in CDCl₃, the carbonyl carbon of the carboxylic acid is observed at a downfield chemical shift around δ 173.1 ppm. The aromatic carbons resonate in the region of δ 127.2-140.8 ppm. The two carbons of the vinyl group are typically found at approximately δ 117.0 and δ 136.2 ppm. rsc.org

Detailed research findings from various studies have reported the following NMR data for this compound and its derivatives:

Interactive Data Table: ¹H and ¹³C NMR Data for this compound

| Solvent | Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz | Assignment | Reference |

| CDCl₃ | ¹H | 8.06 | d, J = 7.6 | Aromatic H | rsc.org |

| CDCl₃ | ¹H | 7.63-7.54 | m | Aromatic H | rsc.org |

| CDCl₃ | ¹H | 7.39-7.36 | m | Aromatic H | rsc.org |

| CDCl₃ | ¹H | 5.68 | d, J = 17.2 | Vinyl H | rsc.org |

| CDCl₃ | ¹H | 5.40 | d, J = 11.2 | Vinyl H | rsc.org |

| CDCl₃ | ¹³C | 173.1 | - | C=O | rsc.org |

| CDCl₃ | ¹³C | 140.8 | - | Aromatic C | rsc.org |

| CDCl₃ | ¹³C | 136.2 | - | Vinyl C | rsc.org |

| CDCl₃ | ¹³C | 133.3 | - | Aromatic C | rsc.org |

| CDCl₃ | ¹³C | 131.5 | - | Aromatic C | rsc.org |

| CDCl₃ | ¹³C | 127.8 | - | Aromatic C | rsc.org |

| CDCl₃ | ¹³C | 127.7 | - | Aromatic C | rsc.org |

| CDCl₃ | ¹³C | 127.2 | - | Aromatic C | rsc.org |

| CDCl₃ | ¹³C | 117.0 | - | Vinyl C | rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to the carboxylic acid and vinyl moieties. A broad absorption is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. The C=O stretching of the carboxyl group gives a strong, sharp peak around 1680-1700 cm⁻¹. The C=C stretching of the vinyl group and the aromatic ring are observed in the 1600-1640 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad | researchgate.net |

| Carboxylic Acid | C=O stretch | 1680-1700 | Strong | rsc.org |

| Vinyl | C=C stretch | ~1630 | Medium | azom.com |

| Aromatic | C=C stretch | 1450-1600 | Medium-Weak | rsc.org |

The application of in situ Fourier Transform Infrared (FTIR) spectroscopy allows for the real-time monitoring of reactions involving this compound. mdpi.comnih.gov This technique provides valuable kinetic and mechanistic information by tracking the concentration changes of reactants, intermediates, and products as the reaction progresses. mdpi.comnih.gov For instance, in the Heck-Matsuda reaction, in situ FTIR has been used to follow the formation of arene diazonium salts from an aniline (B41778) derivative and their subsequent reaction with this compound. mdpi.comnih.gov The disappearance of the reactant peaks and the appearance of product peaks can be quantified over time, enabling the determination of reaction rates and the identification of transient intermediates. mdpi.comnih.govrsc.org

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption spectrum is characterized by strong absorption bands in the ultraviolet region, arising from π-π* transitions within the aromatic ring and the vinyl group. In a study involving metal complexes of vinylbenzoate ligands, the UV-visible absorption spectrum of a molybdenum complex with a 4-vinylbenzoate ligand showed absorption maxima at 267 nm, 335 nm, and 467 nm in tetrahydrofuran (B95107) (THF). rsc.org Another study on the oxidation of 4-vinylbenzoic acid noted a strong UV absorption band that enabled resonance enhancement for Raman spectroscopy. azom.com

Photoluminescence Spectroscopy

Photoluminescence spectroscopy is utilized to study the emission properties of molecules after they absorb light. While this compound itself is not strongly emissive, its derivatives and metal complexes can exhibit interesting photoluminescent behavior. For example, salts of trans-2-(4-pyridyl)-4-vinylbenzoic acid were found to be emissive under UV light, with emission maxima observed in the range of 400–410 nm in methanol. rsc.org This emission is attributed to the protonated pyridyl groups. rsc.org

Mass Spectrometry (MS, MALDI-TOF MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound and its derivatives. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of larger molecules, such as polymers derived from this compound or its conjugates with biomolecules. d-nb.info For example, a high-resolution MALDI-TOF MS analysis of a conjugate of this compound with a high mannose asparagine derivative showed an observed mass that was in close agreement with the expected mass, confirming the successful synthesis of the target molecule. nih.gov In another study, MALDI-TOF MS was used to characterize molybdenum and tungsten complexes containing vinylbenzoate ligands, providing accurate molecular weight information. rsc.orgnih.gov

Thermal Analysis: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of materials by measuring the change in mass as a function of temperature. In the study of this compound and its coordination polymers, TGA provides critical data on decomposition temperatures and pathways.

For instance, a coordination polymer synthesized from zinc(II), 1,3-bis(4-pyridyl)propane, and the isomeric 3-vinylbenzoate ligand was analyzed using TGA. The analysis, conducted under a nitrogen atmosphere with a heating rate of 10 °C per minute, showed that the polymer framework began to decompose at approximately 310 °C. Similarly, the thermal stability of a copper(II) paddle-wheel complex incorporating 2-vinylbenzoate was investigated. TGA results indicated that the decomposition of this complex commenced around 250 °C.

These studies highlight how TGA is employed to assess the thermal robustness of materials containing vinylbenzoate isomers. The decomposition temperature is a key parameter for determining the potential application range of these materials, especially in environments where thermal stability is paramount.

X-ray Diffraction Techniques

X-ray diffraction (XRD) is an indispensable tool for elucidating the atomic and molecular structure of crystalline materials. Both powder and single-crystal XRD methods are employed to characterize this compound-containing compounds, providing information on crystal packing, phase purity, and the precise arrangement of atoms within a crystal lattice.

Powder X-ray Diffraction (PXRD) (e.g., for MOFs)

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and assess the purity of bulk samples. In the context of Metal-Organic Frameworks (MOFs), PXRD is essential for confirming that the crystal structure of the synthesized bulk material matches the structure determined from single-crystal X-ray diffraction.

Research on a luminescent zinc(II) MOF, which uses a ligand derived from vinylbenzoic acid, demonstrates the application of PXRD. The experimental PXRD pattern of the as-synthesized MOF was compared with the pattern simulated from single-crystal X-ray data. The strong agreement between the two patterns confirmed the phase purity of the bulk sample. This comparison is crucial to ensure that the properties measured for the bulk material are representative of the ideal crystal structure.

Single Crystal X-ray Crystallography

Single Crystal X-ray Crystallography provides the most definitive structural information, offering precise atomic coordinates and details about bond lengths, bond angles, and crystal packing. This technique has been used to determine the exact structure of this compound itself.

The crystal structure of this compound reveals that the molecules form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. In these dimers, the carboxyl groups are nearly coplanar, while the vinyl group is twisted out of the plane of the benzene (B151609) ring. This detailed structural information is vital for understanding the intermolecular interactions that govern the material's properties and for designing new materials based on this molecular building block.

Furthermore, single-crystal analysis of a copper(II) paddle-wheel complex with 2-vinylbenzoate ligands showed that it crystallizes in the monoclinic space group C2/c. The analysis provided precise bond distances, such as the Cu-O bond length of 1.96 Å and the Cu-Cu distance of 2.61 Å, confirming the characteristic paddle-wheel structure.

Computational Studies and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, electronic characteristics, and spectroscopic properties of molecules like 2-vinylbenzoic acid.

Geometry Optimization and Electronic Properties (HOMO-LUMO)

Geometry optimization is a fundamental computational step to find the lowest energy conformation of a molecule. For derivatives of benzoic acid, DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p) or cc-pVDZ), are commonly employed to predict bond lengths, bond angles, and dihedral angles. nih.govacs.org While specific optimized parameters for this compound are not widely published, studies on its isomers, like 4-vinylbenzoic acid, have been performed, providing a procedural blueprint. researchgate.netresearchgate.net

The electronic properties are often described by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nist.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.govclockss.org A smaller gap suggests higher reactivity and a greater ease of intramolecular charge transfer. clockss.org

In related metal complexes involving meta- and para-vinylbenzoate, DFT calculations have shown that conjugation of the vinyl group with the carboxylate and phenyl ring system influences the HOMO-LUMO gap. rsc.orgrsc.org For this compound, the proximity of the vinyl and carboxylic acid groups would be expected to create unique electronic effects due to steric and electronic interactions, influencing the planarity of the molecule and its frontier orbital energies.

Table 1: Key Concepts in DFT-Based Electronic Property Analysis

| Parameter | Description | Significance |

|---|---|---|

| Geometry Optimization | A process to find the three-dimensional arrangement of atoms with the minimum potential energy. | Provides the most stable structure, essential for all subsequent calculations. |

| HOMO | Highest Occupied Molecular Orbital; the orbital from which an electron is most easily removed. | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital; the orbital to which an electron is most easily added. | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap implies higher reactivity. |

Vibrational Spectral Analysis (FT-IR, FT-Raman)

Computational vibrational analysis is a powerful tool for interpreting and assigning experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. By calculating the harmonic vibrational frequencies using DFT, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional modes. ijtsrd.comnih.gov

For related molecules like 4-vinylbenzoic acid and other substituted benzoic acids, detailed vibrational assignments have been achieved by correlating experimental data with frequencies calculated at the B3LYP level of theory. researchgate.netijtsrd.comresearchgate.net The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model. researchgate.net A complete assignment is typically supported by a Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a given normal mode. ijtsrd.comresearchgate.net Although experimental IR spectra for complexes of this compound are available, a detailed computational assignment for the isolated acid is less common in the literature. rsc.orgrsc.orgnih.gov

Nuclear Magnetic Resonance Chemical Shift Calculations (GIAO method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the magnetic shielding tensors of nuclei in a molecule. github.io These tensors are then used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (δ). researchgate.netresearchgate.net The GIAO method is effective because it provides results that are independent of the choice of the origin of the magnetic vector potential.

This technique has been successfully applied to the isomer 4-vinylbenzoic acid, where theoretical ¹H and ¹³C NMR chemical shifts were calculated and compared with experimental spectra. researchgate.netresearchgate.net Such calculations are typically performed on the optimized molecular geometry. github.io While detailed GIAO calculations for this compound are not prominently featured in available research, the methodology provides a robust framework for future theoretical studies to complement experimental NMR data.

Electronic Structure and Charge Transfer Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). rsc.org This analysis provides insight into the nature of electronic transitions, such as π-π* or n-π* transitions, and intramolecular charge transfer (ICT). ICT occurs when electron density moves from a donor part of a molecule to an acceptor part upon electronic excitation.

In studies of metal complexes containing vinylbenzoate ligands, TD-DFT has been used to identify and assign intense metal-to-ligand charge transfer (MLCT) transitions in the visible region of the spectrum. rsc.orgnih.gov These transitions are sensitive to the substitution pattern on the benzoate (B1203000) ligand (meta vs. para) and the nature of the metal center. rsc.org For this compound, TD-DFT calculations would be crucial to understand how the ortho-positioning of the vinyl group affects the π-conjugated system and the resulting electronic transitions, which are fundamental to its photophysical properties.

Topological Analyses (e.g., AIM, ELF, RDG)

Topological analyses of the electron density (ρ) and its derivatives provide a deeper understanding of chemical bonding and non-covalent interactions (NCI). chemtools.org These methods partition the molecular space into chemically meaningful regions, revealing the nature of interactions that govern molecular structure and stability. tandfonline.com

Atoms in Molecules (AIM): Bader's theory of AIM analyzes the topology of the electron density to define atoms and the bonds between them. tandfonline.com By locating bond critical points (BCPs) where the gradient of the electron density is zero, AIM can characterize the strength and nature of both covalent bonds and weaker interactions like hydrogen bonds. acs.orgtandfonline.com

Electron Localization Function (ELF): The ELF is a measure of the probability of finding an electron pair. wikipedia.org It provides a clear visualization of core electrons, covalent bonds, and lone pairs. acs.orgwikipedia.org Regions of high ELF values correspond to areas of high electron localization. tandfonline.com

Reduced Density Gradient (RDG): The RDG is a function of the electron density and its first derivative, used to identify and visualize non-covalent interactions. chemtools.org Plotting the RDG against the electron density reveals characteristic spikes in low-density regions that correspond to hydrogen bonds, van der Waals interactions, or steric repulsion. researchgate.netchemtools.org The sign of the second eigenvalue (λ₂) of the electron density Hessian differentiates between stabilizing attractive interactions (blue regions) and destabilizing repulsive interactions (red regions). chemtools.org

Molecular Dynamics and Monte Carlo Simulations (e.g., conformational disorder)

Molecular dynamics (MD) and Monte Carlo (MC) simulations are computational methods used to study the time-dependent behavior and statistical mechanics of molecular systems.

Extensive simulations have been conducted on the isomer 4-vinylbenzoic acid to investigate temperature-induced conformational disorder. researchgate.netaip.org These studies revealed a dynamic "flip-flop" motion of the vinyl group, with the population of a minor conformer (where the vinyl group is rotated by approximately 180°) increasing with temperature. researchgate.netresearchgate.net This disorder was quantified using isothermal-isobaric variable shape simulations and analyzed with van't Hoff plots. researchgate.net While similar conformational dynamics involving the vinyl group are plausible for this compound, specific MD studies investigating this phenomenon were not found. The steric hindrance from the adjacent carboxylic acid group would likely result in a significantly different potential energy surface for rotation compared to the 4-isomer.

In a different application, Grand Canonical Monte Carlo (GCMC) simulations have been used to study the adsorption of ethylene (B1197577) gas in a metal-organic framework (UiO-66) that was functionalized with this compound (2VBA). upm.edu.mycsic.esanalis.com.my These simulations showed that the functionalized MOF retained its structural integrity and that the loading of ethylene was comparable to the unfunctionalized material. upm.edu.myanalis.com.my Further analysis using radial distribution functions helped identify the favorable interaction sites between the ethylene adsorbate and the atoms of the MOF. upm.edu.mycsic.es

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Vinylbenzoic acid |

| Benzoic acid |

| Ethylene |

| 2-acetamidopyridine |

| Styrene (B11656) |

| 2-bromobenzoic acid |

Grand Canonical Monte Carlo Simulation (e.g., for gas adsorption in MOFs)